REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:11]([O-])=O)[CH:3]=1>[OH-].[NH4+].O.S([O-])([O-])(=O)=O.[Fe+2].[NH4+]>[NH2:11][C:4]1[CH:3]=[C:2]([Br:1])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
102 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
102 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
49 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Fe+2].[NH4+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 minutes
|
Duration
|
2 min
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth (Celite®)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=CC(=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |